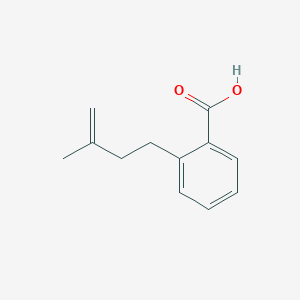

2-(3-Methyl-3-butenyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylbut-3-enyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-9(2)7-8-10-5-3-4-6-11(10)12(13)14/h3-6H,1,7-8H2,2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADJFZQOJOUUEIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641259 | |

| Record name | 2-(3-Methylbut-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732249-06-8 | |

| Record name | 2-(3-Methylbut-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(3-Methyl-3-butenyl)benzoic Acid: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 2-(3-methyl-3-butenyl)benzoic acid, a prenylated benzoic acid derivative. While direct literature on this specific molecule is sparse, this document consolidates information from related compounds to present a scientifically grounded perspective on its synthesis, characterization, and potential therapeutic applications. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in exploring novel chemical entities.

Introduction: The Significance of Prenylated Benzoic Acids

Benzoic acid and its derivatives are a well-established class of compounds with a wide range of applications, from food preservation to pharmaceuticals.[1] The addition of a prenyl group, such as the 3-methyl-3-butenyl moiety, can significantly modulate the biological activity of the parent molecule. Prenylated benzoic acid derivatives, found in various plant species, have demonstrated a spectrum of interesting biological activities, including anti-infective, anti-inflammatory, and cytotoxic properties.[2][3] This suggests that this compound holds potential as a scaffold for the development of new therapeutic agents. This guide will explore this potential by proposing a synthetic route, predicting its spectral characteristics, and discussing possible areas of biological investigation.

Proposed Synthesis and Purification

Currently, there is no established, published synthesis for this compound. However, based on established organic chemistry principles, a plausible synthetic route can be designed utilizing a Negishi cross-coupling reaction. This approach is advantageous for its tolerance of various functional groups and its effectiveness in forming C(sp²)-C(sp³) bonds.[4][5]

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests that it can be synthesized from a 2-halobenzoic acid derivative and a suitable organozinc reagent derived from 4-bromo-2-methyl-1-butene.

Caption: Retrosynthetic approach for this compound.

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from commercially available 2-iodobenzoic acid and 4-bromo-2-methyl-1-butene.

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications [beilstein-journals.org]

An In-Depth Technical Guide to the Stability and Storage of 2-(3-Methyl-3-butenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Methyl-3-butenyl)benzoic acid is a bespoke organic molecule that holds potential in various research and development applications, including as a building block in medicinal chemistry and materials science. Its unique structure, combining a benzoic acid moiety with an unsaturated butenyl side chain, presents specific challenges and considerations regarding its chemical stability and long-term storage. This guide, compiled from the perspective of a Senior Application Scientist, provides a comprehensive overview of the stability profile of this compound, outlines potential degradation pathways, and offers detailed protocols for its appropriate storage and stability assessment. The information herein is designed to ensure the integrity of the compound throughout its lifecycle in a research and development setting.

Chemical Profile and Inherent Stability Considerations

This compound is an aromatic carboxylic acid with a molecular structure that features two key reactive centers: the carboxylic acid group and the terminal double bond of the butenyl side chain. The stability of the molecule is a composite of the characteristics of these functional groups.

The benzoic acid core is generally stable but can undergo decarboxylation at elevated temperatures. The butenyl side chain, however, introduces a higher degree of reactivity. The terminal double bond is susceptible to oxidation, and the allylic position (the carbon atom adjacent to the double bond) can be a site for radical formation, potentially leading to polymerization.

Recommended Storage Conditions

To maintain the long-term integrity of this compound, the following storage conditions are recommended based on its chemical structure and potential for degradation:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential oxidative degradation and thermal decomposition (decarboxylation). |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Protects against air oxidation of the butenyl side chain. |

| Light | Amber vial or light-proof container | Prevents photolytic degradation, which can be a concern for compounds with aromatic rings and double bonds. |

| Container | Tightly sealed, chemically resistant glass | Prevents contamination and reaction with container materials. |

| Purity | Store in a purified form | Impurities can act as catalysts for degradation. |

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for interpreting stability data. Based on the structure of this compound, the following degradation mechanisms are plausible:

Oxidation of the Butenyl Side Chain

The terminal double bond is a prime target for oxidation. This can occur via several mechanisms:

-

Epoxidation: Reaction with atmospheric oxygen or trace peroxides can form an epoxide.

-

Oxidative Cleavage: More aggressive oxidation can cleave the double bond, leading to the formation of a ketone and formaldehyde.[1][2][3] This can be a significant degradation pathway, especially in the presence of ozone or other strong oxidizing agents.[1][2]

Free-Radical Polymerization

The allylic hydrogens on the butenyl side chain can be abstracted to form a resonance-stabilized radical. This radical can then initiate a chain-reaction polymerization with other molecules of this compound, leading to the formation of oligomers or polymers.[4][5] This process can be initiated by light, heat, or radical initiators.

Thermal Degradation (Decarboxylation)

Like many benzoic acid derivatives, this compound can undergo decarboxylation at high temperatures, leading to the loss of carbon dioxide and the formation of 1-(3-methyl-3-butenyl)benzene.

Caption: Proposed degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A robust stability assessment program is essential to understand the degradation profile of this compound and to establish a reliable shelf-life. This involves forced degradation studies and the development of a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and pathways.[6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6][7]

Protocol Overview:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Conditions: Expose the stock solution to the following stress conditions in parallel. A control sample, protected from stress, should be analyzed at each time point.

-

Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution.

-

Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution.

-

Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution.

-

Thermal Degradation: Heat the stock solution at 60°C.

-

Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8][9][10][11][12][13] A dark control should be maintained under the same temperature conditions.

-

-

Time Points: Sample the stressed solutions at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Neutralization: For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method (see below).

Caption: Workflow for the forced degradation study of this compound.

Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient free from interference from its degradation products, process impurities, and excipients. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[14][15][16][17][18]

Proposed HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Gradient: Start with 30% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm and 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. The forced degradation samples are crucial for demonstrating the specificity of the method by showing that the degradation products are well-resolved from the parent compound.

Long-Term Stability Study Protocol

Following the insights gained from forced degradation studies, a long-term stability study should be initiated to establish a re-test period or shelf life under the recommended storage conditions.[19][20][21][22][23]

Protocol:

-

Batch Selection: Use at least three representative batches of this compound.

-

Container Closure System: Store the samples in the proposed long-term storage container (e.g., amber glass vials with inert gas overlay).

-

Storage Conditions:

-

Long-Term: 2-8°C.

-

Accelerated: 25°C / 60% RH or 40°C / 75% RH.

-

-

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analytical Tests: At each time point, the samples should be tested for:

-

Appearance

-

Assay (using the validated stability-indicating HPLC method)

-

Purity (including the quantification of any specified and unspecified degradation products)

-

Conclusion

The stability of this compound is governed by the reactivity of both its carboxylic acid function and its unsaturated side chain. The primary degradation pathways to consider are oxidation of the butenyl group, potential for free-radical polymerization, and thermal decarboxylation. Adherence to the recommended storage conditions—refrigeration, inert atmosphere, and protection from light—is paramount to preserving the integrity of this compound.

The provided protocols for forced degradation and long-term stability studies, coupled with a robust stability-indicating HPLC method, form a comprehensive framework for characterizing the stability profile of this compound. This systematic approach will ensure the quality and reliability of the material for its intended scientific applications.

References

-

HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available from: [Link]

- Al-Absi, R. S., et al. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals.

-

Pharma Dekho. (2023). Sop for force degradation study. Available from: [Link]

- Al-Absi, R. S., et al. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden-Yemen.

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

-

Pharma Tides. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.

-

Chemistry LibreTexts. (2021). 10.7: Oxidation Reactions of Alkenes. Available from: [Link]

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).

- Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220-228.

- Alsante, K. M., et al. (2003).

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]

-

KPU Pressbooks. 10.7 Oxidation Reactions of Alkenes – Organic Chemistry I. Available from: [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Available from: [Link]

-

European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available from: [Link]

-

SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. Available from: [Link]

-

Chemistry LibreTexts. (2023). Oxidative Cleavage of Double Bonds. Available from: [Link]

-

U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Available from: [Link]

- Sibińska, M., et al. (2020). Oxidation of Long-Chain α-Olefins Using Environmentally-Friendly Oxidants.

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.

- Asatryan, R. S., et al. (2025). Polymerisation of Allyl Compounds.

-

IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Available from: [Link]

- Zubov, V. P., et al. (1979). Reactivity of Allyl Monomers in Radical Polymerization. Journal of Macromolecular Science: Part A - Chemistry, 13(1), 111-131.

- Gawarecka, K., et al. (2025). Double Bond Stereochemistry Influences the Susceptibility of Short-Chain Isoprenoids and Polyprenols to Decomposition by Thermo-Oxidation.

-

European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

-

PharmaRegulatory.in. (2025). Stability Testing Requirements as per ICH Q1A Guidelines. Available from: [Link]

- Bartlett, P. D., & Altschul, R. (1945). The Polymerization of Allyl Compounds. I. Factors Governing the Acyl Peroxide-Induced Polymerization of Allyl Acetate, and the Fate of the Peroxide. Journal of the American Chemical Society, 67(5), 812-816.

- Lin, C. Y., et al. (2014). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. The Journal of organic chemistry, 79(16), 7434–7445.

-

Total Organic Chemistry. (2020). Allylic Halogenation and Substitution. YouTube. Available from: [Link]

Sources

- 1. 10.7 Oxidation Reactions of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resolvemass.ca [resolvemass.ca]

- 7. sgs.com [sgs.com]

- 8. pharmadekho.com [pharmadekho.com]

- 9. database.ich.org [database.ich.org]

- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. fda.gov [fda.gov]

- 12. ema.europa.eu [ema.europa.eu]

- 13. ikev.org [ikev.org]

- 14. helixchrom.com [helixchrom.com]

- 15. journals.ust.edu [journals.ust.edu]

- 16. researchgate.net [researchgate.net]

- 17. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 18. Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. database.ich.org [database.ich.org]

- 20. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 21. ema.europa.eu [ema.europa.eu]

- 22. database.ich.org [database.ich.org]

- 23. Stability Testing Requirements as per ICH Q1A Guidelines â pharmaceutical industry regulatory affairs – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]

Introduction to prenylated secondary metabolites in plants

An In-depth Technical Guide to Prenylated Secondary Metabolites in Plants

Abstract

Prenylated secondary metabolites represent a vast and structurally diverse class of natural products synthesized by plants. The addition of a lipophilic prenyl group to a core aromatic structure dramatically alters the compound's biological properties, often enhancing its bioactivity and therapeutic potential. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the biosynthesis, chemical diversity, and pharmacological significance of these molecules. We will explore the enzymatic machinery responsible for prenylation, established methodologies for their isolation and characterization, and forward-looking perspectives on metabolic engineering for enhanced production.

The Foundation: Biosynthesis of Prenylated Compounds

The creation of a prenylated secondary metabolite is a fascinating example of metabolic convergence, where two of the plant's major biosynthetic routes intersect. Understanding this origin is critical for any attempt at isolation or synthetic biology. The process requires two distinct components: an aromatic acceptor molecule and a lipophilic prenyl donor group.

Origin of the Aromatic Core

The aromatic scaffold of most prenylated phenolics, including flavonoids, coumarins, and stilbenoids, is derived from the Shikimate and Phenylpropanoid Pathways . Starting from primary metabolites, this pathway generates key aromatic amino acids like L-phenylalanine, which is then converted into various phenolic precursors. For other classes, like certain alkaloids or polyketides, alternative pathways provide the aromatic acceptor.

Origin of the Prenyl Donor

The prenyl groups are isoprenoid units derived from two independent pathways that synthesize the five-carbon (C5) building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1]

-

Mevalonate (MVA) Pathway: Primarily active in the cytoplasm and mitochondria.

-

Methylerythritol Phosphate (MEP) Pathway: Active in the plastids.

These C5 units are sequentially condensed to form longer prenyl diphosphates, such as geranyl diphosphate (GPP, C10) and farnesyl diphosphate (FPP, C15), which serve as the donors for the prenylation reaction.[2]

The Crucial Junction: The Role of Prenyltransferases (PTs)

The key enzymatic step is the covalent attachment of the prenyl group to the aromatic acceptor, a reaction catalyzed by prenyltransferases (PTs) .[3] These enzymes are pivotal as they control the final structure and diversity of the resulting metabolite.[1] Plant aromatic PTs are often membrane-bound enzymes that exhibit specificity for both the aromatic substrate (e.g., a specific flavonoid or stilbenoid) and the prenyl donor (e.g., DMAPP or GPP).[4] The identification and characterization of these enzymes have been a major focus of research, as they are prime targets for metabolic engineering.[1]

Chemical Diversity and Pharmacological Potential

The addition of a prenyl group significantly increases the lipophilicity of a molecule, which can enhance its interaction with cell membranes and protein targets, often leading to improved bioavailability and bioactivity.[5][6] This structural modification has given rise to thousands of unique compounds with promising therapeutic applications.

| Class of Compound | Representative Examples | Key Biological Activities | Reference(s) |

| Prenylated Flavonoids | Isobavachalcone, 8-Prenylnaringenin, Glyceollin | Anti-cancer, Anti-inflammatory, Antimicrobial, Antioxidant, Estrogenic | [5][7][8] |

| Prenylated Coumarins | Osthole, Ferulic acid prenyl esters | Anti-inflammatory, Anti-HIV, Anticoagulant, Neuroprotective | [9][10][11] |

| Prenylated Stilbenoids | Arachidin-1, Resveratrol prenyl derivatives | Anti-cancer, Antioxidant, Anti-inflammatory, Cardioprotective | [12][13][14] |

| Prenylated Alkaloids | Flustramine A, Brevicompanine B | Anticancer, Antibacterial, Antifungal | [15][16][17] |

Causality Insight: The enhanced activity of prenylated compounds is often attributed to the "membrane-anchor" effect. The lipophilic prenyl chain facilitates insertion into the lipid bilayer of cell membranes, increasing the local concentration of the compound near membrane-bound targets like receptors or enzymes. This can lead to more potent inhibition or modulation compared to the non-prenylated parent molecule.[7]

Methodologies for Isolation, Purification, and Characterization

The investigation of prenylated metabolites requires robust and systematic experimental workflows. The lipophilic nature of these compounds dictates specific choices in extraction and chromatography.

General Experimental Workflow

A typical workflow involves a multi-stage process designed to progressively enrich the target compounds from a complex plant matrix.

Protocol: Isolation of Prenylated Phenolics via High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a support-free liquid-liquid chromatography technique exceptionally well-suited for separating compounds with moderate to high lipophilicity, minimizing irreversible adsorption that can occur on solid stationary phases.[18]

Rationale for Method Choice: Unlike traditional column chromatography where compounds can be lost on the solid support, HSCCC relies solely on the partitioning of a compound between two immiscible liquid phases. This is ideal for prenylated compounds, whose lipophilic tails can cause strong, sometimes irreversible, binding to silica or C18 stationary phases, leading to poor recovery.

Step-by-Step Methodology: (Adapted from[18])

-

Preparation of Two-Phase Solvent System:

-

Select a biphasic solvent system based on the polarity of the target compounds. A common system for prenylated phenolics is n-hexane/ethanol/water (5:4:1, v/v/v).

-

Thoroughly mix the solvents in a separatory funnel and allow them to equilibrate at room temperature.

-

Separate the upper (stationary) and lower (mobile) phases for use.

-

-

HSCCC System Preparation (Self-Validation):

-

Fill the entire column with the stationary phase (upper phase).

-

Pump the mobile phase (lower phase) into the column at a desired flow rate (e.g., 2.0 mL/min) while the column is rotating at high speed (e.g., 850 rpm).

-

Trustworthiness Check: Monitor the effluent until the mobile phase emerges. The volume of the stationary phase displaced is the mobile phase volume. The stationary phase retention should be high (typically >70%) to ensure good separation efficiency.

-

-

Sample Loading and Separation:

-

Dissolve the crude or pre-fractionated plant extract in a small volume of the biphasic solvent mixture (e.g., equal parts upper and lower phase).

-

Inject the sample into the column through the sample loop.

-

Continue pumping the mobile phase.

-

-

Fraction Collection and Analysis:

-

Collect fractions of the effluent at regular intervals using a fraction collector.

-

Analyze the collected fractions using a rapid analytical method like Thin-Layer Chromatography (TLC) or analytical HPLC-DAD to identify fractions containing the target compounds.

-

-

Compound Identification:

Protocol: Characterization by HPLC-MS and NMR

Rationale for Method Choice: This combination provides orthogonal data for unambiguous structure determination. HPLC-MS provides accurate mass and fragmentation data, allowing for molecular formula determination. NMR provides detailed information about the carbon-hydrogen framework, establishing connectivity and stereochemistry.[19][20]

Step-by-Step Methodology:

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

-

Dissolve the purified compound in a suitable solvent (e.g., methanol).

-

Inject the sample into an HPLC system coupled to a mass spectrometer (e.g., QTOF-MS).

-

Use a reversed-phase column (e.g., C18) with a gradient elution of water and acetonitrile (both often containing 0.1% formic acid to aid ionization).

-

Data Acquisition: Acquire data in both positive and negative ion modes to maximize information. Obtain the high-resolution mass of the parent ion to predict the elemental composition. Perform MS/MS fragmentation to observe characteristic losses (e.g., loss of the prenyl group) that support the structural hypothesis.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a sufficient amount of the pure compound (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃, CD₃OD).

-

1D NMR (¹H and ¹³C): Acquire proton and carbon spectra. The ¹H NMR will show characteristic signals for aromatic protons, hydroxyl groups, and the vinyl and methyl protons of the prenyl group.

-

2D NMR (COSY, HSQC, HMBC): These experiments are critical for assembling the structure.

-

COSY establishes proton-proton couplings (¹H-¹H connectivity).

-

HSQC correlates protons directly to the carbons they are attached to (¹H-¹³C one-bond connectivity).

-

HMBC shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range connectivity), which is essential for connecting the prenyl group to the correct position on the aromatic ring.

-

-

Metabolic Engineering and Future Perspectives

The low abundance of many valuable prenylated compounds in their native plants presents a significant bottleneck for commercialization.[21] Metabolic engineering, in both plants and microbial hosts, offers a promising solution to increase yields.[2]

-

Engineering in Plants: This can involve the overexpression of rate-limiting biosynthetic enzymes or regulatory genes.[22] For example, enhancing the expression of a specific prenyltransferase in a plant that already produces the aromatic precursor can significantly boost the final product yield. Plant cell or hairy root cultures are also effective platforms for controlled production.[13][14]

-

Microbial Production: A powerful strategy involves transferring the entire plant biosynthetic pathway into a microbial chassis like Saccharomyces cerevisiae (yeast) or Escherichia coli.[2] This approach allows for rapid, scalable, and contained production in bioreactors, independent of geographical or climatic constraints. The challenge lies in successfully expressing and balancing the activity of multiple plant enzymes in a foreign host.[4]

The continued discovery of novel prenyltransferases and a deeper understanding of their regulatory mechanisms will be the driving force for future innovations in this field, paving the way for sustainable sources of these high-value compounds for the pharmaceutical and nutraceutical industries.

References

- Current approaches toward production of secondary plant metabolites - PMC - NIH. (n.d.). National Center for Biotechnology Information.

-

Plant aromatic prenyltransferases involved in the prenylation of flavonoids. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study. (2022). MDPI. Retrieved January 23, 2026, from [Link]

-

Production of secondary metabolites from plants and their advantages. (2022, November 23). YouTube. Retrieved January 23, 2026, from [Link]

-

Phytochemistry and pharmacology of natural prenylated flavonoids. (2023). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Engineering Plant Secondary Metabolism in Microbial Systems. (2017). Oxford Academic. Retrieved January 23, 2026, from [Link]

-

Plant prenyltransferases: Diversity, catalytic activities, mechanisms, and application in heterologous production of prenylated natural products. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

Engineering secondary metabolite production in plants. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

Prenylation modulates the bioavailability and bioaccumulation of dietary flavonoids. (n.d.). ScienceDirect. Retrieved January 23, 2026, from [Link]

-

A systematic review on biological activities of prenylated flavonoids. (2013). PubMed. Retrieved January 23, 2026, from [Link]

-

Naturally occurring prenylated stilbenoids: food sources, biosynthesis, applications and health benefits. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

Isolation and purification of prenylated phenolics from Amorpha fruticosa by high-speed counter-current chromatography. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

Bioactive prenylated coumarins as potential anti-inflammatory and anti-HIV agents from Clausena lenis. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

Metabolomic Approach Based on Analytical Techniques for the Detection of Secondary Metabolites from Humulus lupulus L. Dried Leaves. (2023). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Prenylated indole derivatives from fungi: structure diversity, biological activities, biosynthesis and chemoenzymatic synthesis. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

Prenylation of aromatic compounds, a key diversification of plant secondary metabolites. (2009). PubMed. Retrieved January 23, 2026, from [Link]

-

Prenylated coumarins from the fruits of Artocarpus heterophyllus with their potential anti-inflammatory and anti-HIV activities. (2022). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Prenylation modulates the bioavailability and bioaccumulation of dietary flavonoids. (2014). PubMed. Retrieved January 23, 2026, from [Link]

-

Prenylated phenolic compounds - isolation, structural analysis, and biological activity. (2022). Masaryk University. Retrieved January 23, 2026, from [Link]

-

Prenyltransferase. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

-

Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities. (2023). MDPI. Retrieved January 23, 2026, from [Link]

-

Production of Prenylated Stilbenoids in Hairy Root Cultures of Peanut (Arachis hypogaea) and Its Wild Relatives A. ipaensis and A. duranensis via an Optimized Elicitation Procedure. (2020). MDPI. Retrieved January 23, 2026, from [Link]

-

Indole Prenylation in Alkaloid Synthesis. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Analytical Methods for Secondary Metabolite Detection. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

Engineering of Secondary Metabolites in Tissue and Cell Culture of Medicinal Plants: An Alternative to Produce Beneficial Compounds Using Bioreactor Technologies. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Prenylated flavonoids, promising nutraceuticals with impressive biological activities. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers. (n.d.). Frontiers. Retrieved January 23, 2026, from [Link]

-

Comprehensive Overview on the Chemistry and Biological Activities of Selected Alkaloid Producing Marine-Derived Fungi as a Valuable Reservoir of Drug Entities. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Protein Prenylation Makeovers in Plants: Insights into Substrate Diversification. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Therapeutic Potential of Prenylated Flavonoids of the Fabaceae Family in Medicinal Chemistry: An Updated Review. (2023). MDPI. Retrieved January 23, 2026, from [Link]

-

(A) Prenylation patterns present on prenylated stilbenoids. (B) Chemical structures of four main prenylated stilbenoids identified in elicited peanut hairy root culture. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Extraction and Isolation of Phenolic Compounds. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Protein Prenylation in Plants: Mechanisms and Functional Implications. (2024). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Coumarins as Fungal Metabolites with Potential Medicinal Properties. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Exploring the Significance, Extraction, and Characterization of Plant-Derived Secondary Metabolites in Complex Mixtures. (2024). MDPI. Retrieved January 23, 2026, from [Link]

-

Natural Indole Alkaloids from Marine Fungi: Chemical Diversity and Biological Activities. (n.d.). Thieme Connect. Retrieved January 23, 2026, from [Link]

-

Therapeutic Effects of Coumarins with Different Substitution Patterns. (2023). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Secondary Metabolites Identification Techniques of the Current Era. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Antibacterial prenylated isoflavonoids and stilbenoids. (n.d.). Wageningen University & Research. Retrieved January 23, 2026, from [Link]

-

Production of Prenylated Stilbenoids in Hairy Root Cultures of Peanut (Arachis hypogaea) and its Wild Relatives A. ipaensis and A. duranensis via an Optimized Elicitation Procedure. (2020). PubMed. Retrieved January 23, 2026, from [Link]

-

Biosynthesis of Fungal Indole Alkaloids. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Synthesis of C-prenylated analogues of stilbenoid methyl ethers and their cyclic dihydrobenzopyranyl derivatives as potential anti-inflammatory agents. (2022). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

-

Analytical methods for the extraction and identification of secondary metabolite production in 'in vitro' plant cell cultures. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

Extraction and Isolation of Phenolic Compounds. (n.d.). Springer Nature Experiments. Retrieved January 23, 2026, from [Link]

Sources

- 1. Prenylation of aromatic compounds, a key diversification of plant secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current approaches toward production of secondary plant metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plant prenyltransferases: Diversity, catalytic activities, mechanisms, and application in heterologous production of prenylated natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Bioactive prenylated coumarins as potential anti-inflammatory and anti-HIV agents from Clausena lenis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Therapeutic Effects of Coumarins with Different Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Naturally occurring prenylated stilbenoids: food sources, biosynthesis, applications and health benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Production of Prenylated Stilbenoids in Hairy Root Cultures of Peanut (Arachis hypogaea) and its Wild Relatives A. ipaensis and A. duranensis via an Optimized Elicitation Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Prenylated indole derivatives from fungi: structure diversity, biological activities, biosynthesis and chemoenzymatic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Isolation and purification of prenylated phenolics from Amorpha fruticosa by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

- 22. Engineering secondary metabolite production in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Purity Analysis of 2-(3-Methyl-3-butenyl)benzoic Acid by High-Performance Liquid Chromatography

Abstract

This comprehensive guide details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(3-Methyl-3-butenyl)benzoic acid purity. Developed for researchers, scientists, and professionals in drug development, this document provides a step-by-step protocol, explains the scientific rationale behind the methodological choices, and outlines a validation strategy compliant with international standards. The method is designed to be stability-indicating, capable of separating the main analyte from potential process-related impurities and degradation products.

Introduction: The Analytical Challenge

This compound is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and chemical synthesis. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is a critical aspect of quality control. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1]

The primary analytical challenge lies in developing a method that can not only quantify the main peak but also resolve it from structurally similar impurities. These may include starting materials, isomers, and by-products from the synthetic route.[2][3] This application note describes a reversed-phase HPLC (RP-HPLC) method that leverages a C18 stationary phase and a photodiode array (PDA) detector to achieve these goals.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to effective HPLC method development.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₂ | [4] |

| Molecular Weight | 190.24 g/mol | [4] |

| Estimated pKa | ~4.2 | [5] |

| UV Absorbance | Expected λmax ~230 nm and ~275 nm | Inferred from benzoic acid chromophore |

| Solubility | Soluble in polar organic solvents (e.g., Methanol, Acetonitrile) | [6][7] |

The carboxylic acid moiety dictates the compound's acidic nature, making the mobile phase pH a critical parameter for controlling retention and peak shape.[8][9] The benzoic acid ring acts as a chromophore, allowing for sensitive UV detection.

HPLC Method for Purity Analysis

This section details the optimized HPLC method for the analysis of this compound. The rationale for each parameter selection is provided to offer a deeper understanding of the method's mechanics.

Instrumentation, Columns, and Reagents

-

Instrumentation: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a Photodiode Array (PDA) detector.[10][11][12]

-

Column: A C18 reversed-phase column is recommended due to its versatility and effectiveness in retaining and separating aromatic compounds.[13][14][15][16]

-

Dimensions: 150 mm x 4.6 mm

-

Particle Size: 5 µm

-

Pore Size: 120 Å

-

-

Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade or purified to 18.2 MΩ·cm

-

Phosphoric acid (H₃PO₄), analytical grade

-

This compound reference standard

-

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions.

| Parameter | Condition | Rationale |

| Mobile Phase A | 0.1% Phosphoric acid in Water | The acidic pH ensures that the carboxylic acid group of the analyte is protonated (non-ionized), leading to better retention and sharp, symmetrical peaks on a C18 column.[8][9][17] |

| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase chromatography, providing good separation efficiency for a wide range of compounds. |

| Gradient Elution | 0-20 min: 40-80% B20-25 min: 80% B25.1-30 min: 40% B | A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable runtime. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and separation efficiency. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Detection | PDA Detector, 230 nm | The primary wavelength of 230 nm is chosen for high sensitivity based on the expected UV absorbance of the benzoic acid chromophore. The PDA detector allows for the acquisition of the full UV spectrum, which is invaluable for peak purity assessment and identification of unknown impurities.[18][19] |

Solution Preparation

-

Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is a suitable diluent.

-

Standard Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Sample Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample and prepare it in the same manner as the standard solution.

Experimental Protocols

This section provides a detailed, step-by-step methodology for performing the purity analysis.

System Suitability Testing

Before sample analysis, the performance of the chromatographic system must be verified.

-

Equilibrate the HPLC system with the initial mobile phase conditions (60% A, 40% B) for at least 30 minutes or until a stable baseline is achieved.

-

Make five replicate injections of the standard solution.

-

Evaluate the system suitability parameters against the acceptance criteria in the table below.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

Sample Analysis Workflow

The following diagram illustrates the workflow for sample analysis.

Caption: Workflow for HPLC purity analysis.

Calculation of Purity

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

For the quantification of specific impurities, a reference standard for each impurity would be required.

Method Validation: A Self-Validating System

A robust analytical method must be validated to ensure its reliability. The validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1).[8]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by:

-

Peak Purity Analysis: Utilizing the PDA detector to compare the UV spectra across the main peak. A high peak purity index indicates that the peak is not co-eluting with any impurities.

-

Forced Degradation Studies: The sample is subjected to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products. The method should be able to resolve the main peak from any degradation products formed.

Linearity

The linearity of the method should be established across a range of concentrations.

-

Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the nominal concentration).

-

Inject each solution in triplicate.

-

Plot a graph of the mean peak area versus concentration.

-

Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is determined by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120% of the target concentration). The percentage recovery should be calculated.

| Concentration Level | Acceptance Criteria for Recovery |

| 80% | 98.0% - 102.0% |

| 100% | 98.0% - 102.0% |

| 120% | 98.0% - 102.0% |

Precision

Precision is assessed at two levels: repeatability and intermediate precision.

-

Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The RSD of the results should be ≤ 2.0%.

-

Intermediate Precision: The analysis is repeated by a different analyst on a different day and with a different instrument. The RSD of the combined results from both sets of experiments should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N).

-

LOD: The concentration that yields a S/N ratio of approximately 3:1.

-

LOQ: The concentration that yields a S/N ratio of approximately 10:1. The LOQ should be confirmed by demonstrating acceptable precision and accuracy at this concentration.

Robustness

The robustness of the method is evaluated by making small, deliberate variations in the method parameters and observing the effect on the results.

| Parameter | Variation |

| Flow Rate | ± 0.1 mL/min |

| Column Temperature | ± 2 °C |

| Mobile Phase pH | ± 0.2 units |

The system suitability parameters should remain within the acceptance criteria for all variations.

Potential Impurities and Rationale for Separation

A well-developed HPLC method should be able to separate the main analyte from potential impurities. Based on the structure of this compound and general synthetic routes for substituted benzoic acids, potential impurities could include:

-

Starting Materials: Unreacted precursors from the synthesis.

-

Positional Isomers: For example, 3-(3-Methyl-3-butenyl)benzoic acid or 4-(3-Methyl-3-butenyl)benzoic acid.

-

By-products: Such as products of oxidation of the double bond (e.g., diols, aldehydes).

The gradient elution and the C18 stationary phase are chosen to provide a broad range of hydrophobicity, which is crucial for separating these structurally similar compounds.

The logical relationship for impurity separation is visualized in the following diagram:

Caption: Logical separation of potential impurities.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for determining the purity of this compound. By following the outlined protocols for method execution and validation, researchers and quality control analysts can ensure the generation of accurate and reproducible data, which is essential for regulatory compliance and product quality assurance. The use of a PDA detector adds a layer of confidence through peak purity analysis, making this method suitable for stability studies and the analysis of complex sample matrices.

References

-

LookChem. This compound. [Link]

-

Cheméco. Chemical Properties of Benzoic acid, 2-(3-methylbutyl)amino-, methyl ester. [Link]

-

SCION Instruments. Diode Array Detector HPLC | DAD. [Link]

-

Pharmaguideline. C18 HPLC Columns and Their Properties. [Link]

-

Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. [Link]

-

Pharmaffiliates. benzoic acid and its Impurities. [Link]

- Google Patents. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.

-

Phenomenex. Kinetex Core-Shell C18 HPLC Columns. [Link]

-

Shimadzu Scientific Instruments. UV vs Diode-Array (PDA) Detectors for (U)HPLC. [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. a comprehensive review of method development by hplc. [Link]

-

GenTech Scientific. A Brief Overview of PDA Detectors in HPLC. [Link]

-

GL Sciences. What are C18 HPLC columns?. [Link]

- Google Patents. CN1251833A - Process for preparing substituted benzoic acid.

-

Agilent. Control pH During Method Development for Better Chromatography. [Link]

-

Chromatography Today. The use of Mobile Phase pH as a Method Development Tool. [Link]

-

Aurora Pro Scientific. HPLC Column Selection Guide. [Link]

-

Contract Testing Laboratories of America. HPLC Analysis with Diode Array Detection. [Link]

-

ResearchGate. Benzoic Acid and Derivatives. [Link]

-

AQA. A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. [Link]

-

Phenomenex. Types of HPLC Detectors. [Link]

-

PrepChem.com. Synthesis of (2) 4-(Phenyl-1-butenyl)benzoic acid, methyl ester. [Link]

-

ResearchGate. Determination of the pH of binary mobile phases for reversed-phase liquid chromatography. [Link]

-

ResearchGate. The solubility of benzoic acid in seven solvents. [Link]

- Google Patents. CN103539666A - Preparation method of 2-methyl-3-butenoic acid ester.

-

Sepax Technologies. C18 Reversed Phase HPLC Columns. [Link]

-

MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

-

ResearchGate. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. [Link]

-

National Institutes of Health. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. [Link]

-

PubChem. 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid. [Link]

-

National Institutes of Health. 3-Butenyl, 2-methyl-. [Link]

-

SpectraBase. Benzoic acid, 2-(formylamino)-, methyl ester. [Link]

-

NIST WebBook. Benzoic acid, 2-hydroxy-, 3-methyl-2-butenyl ester. [Link]

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. clearsynth.com [clearsynth.com]

- 4. BENZOIC ACID 3-METHYL-2-BUTENYL ESTER | 5205-11-8 [chemicalbook.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. welch-us.com [welch-us.com]

- 9. chromatographytoday.com [chromatographytoday.com]

- 10. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]

- 11. gentechscientific.com [gentechscientific.com]

- 12. ctlatesting.com [ctlatesting.com]

- 13. C18 HPLC Columns and Their Properties | Pharmaguideline [pharmaguideline.com]

- 14. C18 Column: Kinetex Core-Shell C18 HPLC Columns | Phenomenex [phenomenex.com]

- 15. glsciencesinc.com [glsciencesinc.com]

- 16. auroraprosci.com [auroraprosci.com]

- 17. agilent.com [agilent.com]

- 18. UV vs Diode-Array (PDA) Detectors for (U)HPLC [ssi.shimadzu.com]

- 19. Types of HPLC Detectors | Phenomenex [phenomenex.com]

The Versatile Synthon: Application Notes for 2-(3-Methyl-3-butenyl)benzoic Acid in Organic Synthesis

Introduction: A Building Block of Untapped Potential

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-(3-Methyl-3-butenyl)benzoic acid, a seemingly unassuming molecule, presents itself as a versatile and powerful synthon for the synthesis of a variety of heterocyclic and carbocyclic frameworks. Its unique structural motif, featuring a carboxylic acid ortho to a prenyl-like side chain, offers a rich playground for diverse chemical transformations. The carboxylic acid can act as an internal nucleophile or a directing group for catalytic processes, while the terminal alkene provides a handle for electrophilic additions, cycloadditions, and transition metal-catalyzed cyclizations. This guide provides an in-depth exploration of the synthesis and synthetic applications of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Synthesis of the Building Block: A Directed C-H Functionalization Approach

The efficient synthesis of this compound is crucial for its widespread application. While several synthetic routes can be envisioned, a particularly elegant and atom-economical approach involves the direct ortho-C-H functionalization of benzoic acid. Ruthenium-catalyzed C-H activation has emerged as a powerful tool for the regioselective introduction of functional groups onto aromatic rings, and this strategy can be adapted for the synthesis of our target molecule.[1]

Conceptual Workflow for Synthesis

Caption: Ruthenium-catalyzed ortho-allylation of benzoic acid.

Detailed Synthetic Protocol

Reaction: Ruthenium-Catalyzed ortho-Prenylation of Benzoic Acid

| Reagent/Solvent | Molar Equiv. | Amount |

| Benzoic Acid | 1.0 | 1.22 g (10 mmol) |

| Prenyl Acetate | 1.5 | 1.92 g (15 mmol) |

| [Ru(p-cymene)Cl₂]₂ | 0.025 | 153 mg (0.25 mmol) |

| K₃PO₄ | 2.0 | 4.25 g (20 mmol) |

| 1,4-Dioxane | - | 50 mL |

Procedure:

-

To an oven-dried Schlenk flask, add benzoic acid, [Ru(p-cymene)Cl₂]₂, and K₃PO₄.

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous 1,4-dioxane and prenyl acetate via syringe.

-

Stir the reaction mixture at 80 °C for 16 hours under an argon atmosphere.

-

Cool the reaction to room temperature and quench with 1 M HCl (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1 to 7:3) to afford this compound as a colorless oil.

Rationale: The carboxylate group of benzoic acid acts as a directing group, facilitating the regioselective C-H activation at the ortho position by the ruthenium catalyst. The subsequent reaction with prenyl acetate introduces the desired alkenyl side chain.

Application I: Electrophilic Cyclization - The Iodolactonization Pathway

The presence of both a nucleophilic carboxylic acid and an alkene in a proximate relationship makes this compound an ideal substrate for electrophilic cyclization reactions. Iodolactonization, a classic yet powerful transformation, provides a facile route to iodinated lactones, which are valuable intermediates for further synthetic manipulations.[2][3][4]

Mechanism of Iodolactonization

Caption: Mechanism of iodolactonization.

The reaction proceeds through the formation of an iodonium ion intermediate upon the addition of iodine to the alkene. The carboxylate then acts as an internal nucleophile, attacking the more substituted carbon of the iodonium ion in an anti-fashion, leading to the formation of a five-membered lactone ring.[4]

Detailed Protocol for Iodolactonization

Reaction: Synthesis of 4-(Iodomethyl)-3,3-dimethyl-3,4-dihydro-1H-isochromen-1-one

| Reagent/Solvent | Molar Equiv. | Amount |

| This compound | 1.0 | 1.90 g (10 mmol) |

| Sodium Bicarbonate (NaHCO₃) | 3.0 | 2.52 g (30 mmol) |

| Iodine (I₂) | 1.5 | 3.81 g (15 mmol) |

| Tetrahydrofuran (THF) | - | 50 mL |

| Water | - | 50 mL |

Procedure:

-

Dissolve this compound in a mixture of THF and water in a round-bottom flask.

-

Add sodium bicarbonate to the solution and stir until it dissolves.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of iodine in THF to the reaction mixture with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate until the brown color of iodine disappears.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate to afford the iodolactone as a white solid.

Application II: Palladium-Catalyzed Intramolecular Heck Cyclization

The intramolecular Heck reaction is a powerful method for the construction of carbocyclic and heterocyclic rings.[5][6] this compound, upon conversion to a suitable derivative such as an ester or amide of a halogenated phenol or aniline, can undergo an intramolecular Heck cyclization to generate a six-membered ring system.

Conceptual Workflow for Heck Cyclization

Sources

- 1. Regiospecific ortho-C-H Allylation of Benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemistnotes.com [chemistnotes.com]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Guide to Investigating the Antimicrobial Properties of Prenylated Benzoic Acid Derivatives

An Application Note for Researchers and Drug Development Professionals

Introduction: The Pressing Need for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) is a silent pandemic, threatening to undermine modern medicine. In this context, nature remains a vast and largely untapped reservoir of chemical diversity for the discovery of new therapeutic agents. Prenylated benzoic acid derivatives, a class of secondary metabolites found in various plant species, particularly the genus Piper, have emerged as promising candidates.[1][2] These compounds are characterized by a benzoic acid core functionalized with one or more isoprenoid (prenyl) side chains. This unique structural feature often imparts significant biological activity, including antibacterial, antifungal, and antiparasitic properties.[2][3]

The prenyl groups enhance the lipophilicity of the benzoic acid scaffold, which is hypothesized to facilitate interaction with and disruption of microbial cell membranes—a key potential mechanism of action.[4] Despite promising initial findings, a standardized and comprehensive framework for evaluating these compounds is lacking. This guide provides a structured, multi-stage workflow for the systematic investigation of prenylated benzoic acid derivatives, from initial characterization to preliminary safety assessment. Our objective is to equip researchers with robust, validated protocols and the causal reasoning behind them, ensuring data integrity and accelerating the journey from discovery to potential clinical application.

Part 1: Compound Identity, Purity, and Characterization

Expertise & Experience: Before any biological evaluation, the absolute identity and purity of the test compound must be unequivocally established. Failure to do so is a common pitfall that leads to irreproducible results. Spectroscopic methods are the gold standard for structural elucidation of novel natural products.[5][6]

Protocol 1: Structural Elucidation and Purity Assessment

This protocol outlines the use of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the chemical structure and assess the purity of the isolated or synthesized prenylated benzoic acid derivative.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the compound without reacting with it.

-

For high-resolution mass spectrometry (HRMS), prepare a dilute solution (approx. 1 mg/mL) in a volatile solvent like methanol or acetonitrile.

-

-

NMR Spectroscopy:

-

Acquire ¹H NMR (Proton NMR) spectra to identify the number and types of protons and their connectivity.

-

Acquire ¹³C NMR (Carbon NMR) spectra to determine the number and types of carbon atoms in the molecule.

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the complete bonding framework of the molecule.[3] These 2D techniques are essential for unambiguously assigning complex structures, particularly the positioning of prenyl groups on the aromatic ring.[7]

-

-

Mass Spectrometry:

-

Utilize an HRMS technique, such as Electrospray Ionization Time-of-Flight (ESI-TOF), to determine the compound's exact mass.

-

The exact mass provides the elemental formula, which serves as a crucial cross-validation of the NMR-derived structure.

-

-

Purity Analysis:

-

Assess purity using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector. A pure compound should yield a single, sharp peak. Purity should ideally be >95% for use in biological assays.

-

Data Presentation:

| Analytical Technique | Parameter Measured | Purpose |

| ¹H and ¹³C NMR | Chemical Shift (δ), Coupling Constants (J) | Determines the carbon-hydrogen framework. |

| 2D NMR (COSY, HSQC, HMBC) | Nuclear Overhauser Effects, Correlations | Establishes atom connectivity and 3D structure.[5] |

| High-Resolution MS | Exact Mass-to-Charge Ratio (m/z) | Confirms the elemental formula. |

| HPLC-PDA | Retention Time, UV-Vis Spectrum | Quantifies purity and confirms identity. |

Part 2: Foundational In Vitro Antimicrobial Activity Assessment

Expertise & Experience: The cornerstone of antimicrobial evaluation is determining the minimum concentration of a compound required to inhibit or kill a microorganism. Broth microdilution is the preferred quantitative method as it is reproducible and allows for high-throughput screening.[8][9] We will follow the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure that our data is standardized and comparable across different studies.[10][11][12][13]

Caption: Workflow for determining MIC and MBC.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Causality: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a measure of the compound's bacteriostatic potential. The broth microdilution method is used for its efficiency and conservation of test compound.[14]

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., 10 mg/mL) in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration of DMSO in the assay should not exceed 1%, as higher concentrations can inhibit microbial growth.

-

Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Select a panel of relevant bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922). Include both Gram-positive and Gram-negative organisms to assess the spectrum of activity.

-

-

Inoculum Preparation:

-

From a fresh culture plate (18-24 hours old), pick 4-5 colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Assay Procedure:

-

Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.

-

Add 100 µL of the compound stock solution to the first column of wells and perform a 2-fold serial dilution across the plate.

-

Add 100 µL of the standardized bacterial inoculum to each well.

-

Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Result Interpretation:

-

The MIC is the lowest concentration of the compound at which there is no visible turbidity.

-

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

Causality: The MBC determines if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). It is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Methodology:

-

Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

-

Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

-

Incubate the MHA plate at 37°C for 18-24 hours.

-

The MBC is the lowest concentration from the MIC assay that yields no bacterial growth on the MHA plate.

Data Presentation:

| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC ratio) |

| Derivative A | S. aureus | 8 | 16 | Bactericidal (≤4) |

| Derivative A | E. coli | 64 | >256 | Bacteriostatic (>4) |

| Vancomycin | S. aureus | 1 | 2 | Bactericidal (≤4) |

Part 3: Elucidating the Mechanism of Action

Expertise & Experience: A key differentiator for a novel antimicrobial is a unique mechanism of action. Based on the lipophilic nature of prenyl groups, a primary hypothesis is the disruption of the bacterial cell membrane.[4] This can be tested directly by measuring the leakage of intracellular components.

Caption: Proposed membrane disruption mechanism.

Protocol 4: Cell Membrane Integrity Assay using Propidium Iodide (PI)

Causality: Propidium iodide is a fluorescent dye that cannot cross the membrane of live cells. However, if the membrane is compromised, PI enters the cell, binds to DNA, and fluoresces, providing a direct measure of membrane damage.

Methodology:

-

Bacterial Preparation:

-

Grow bacteria to the mid-logarithmic phase and harvest by centrifugation.

-

Wash the cells twice with a non-fluorescent buffer (e.g., PBS) and resuspend to a standardized optical density (e.g., OD₆₀₀ = 0.5).

-

-

Assay Setup:

-

In a black, clear-bottom 96-well plate, add the bacterial suspension.

-

Add the prenylated benzoic acid derivative at various concentrations (e.g., 0.5x, 1x, 2x MIC).

-

Include a positive control for membrane disruption (e.g., 70% ethanol) and a negative control (untreated cells).

-

Add PI to each well to a final concentration of 5 µM.

-

-

Measurement:

-

Measure fluorescence immediately and then at timed intervals (e.g., every 5 minutes for 1 hour) using a plate reader (Excitation: ~535 nm, Emission: ~617 nm).

-

-

Data Analysis:

-

An increase in fluorescence over time, relative to the untreated control, indicates membrane damage. The rate and magnitude of the increase are proportional to the extent of the damage.

-

Part 4: Preliminary Assessment of Host Cell Toxicity

Expertise & Experience: A successful antimicrobial must be selectively toxic to pathogens while sparing host cells. Cytotoxicity assays are therefore a mandatory step in the early-stage evaluation of any potential drug candidate.[15] The MTT assay is a widely used colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[16][17]

Protocol 5: MTT Assay for Mammalian Cell Cytotoxicity

Causality: Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Culture:

-

Seed a human cell line (e.g., HEK293 - embryonic kidney, or HepG2 - liver carcinoma) in a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the prenylated benzoic acid derivative in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound.

-

Incubate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

MTT Assay:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Read the absorbance at ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

-

Data Presentation:

| Compound | Cell Line | IC₅₀ (µg/mL) | MIC for S. aureus (µg/mL) | Selectivity Index (IC₅₀/MIC) |

| Derivative A | HEK293 | 128 | 8 | 16 |

| Doxorubicin | HEK293 | 0.5 | N/A | N/A |

Interpretation: The Selectivity Index (SI) is a critical parameter. A higher SI value (typically >10) is desirable, as it indicates that the compound is significantly more toxic to the bacteria than to mammalian cells.

Part 5: The Path Forward - A Look at In Vivo Models

Expertise & Experience: While in vitro data is essential, it does not fully predict a compound's efficacy in a complex biological system. In vivo animal models are a critical next step to evaluate pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body and the pathogen).[18][19]

The choice of model depends on the target pathogen and infection type. Common models include murine thigh infection models for systemic bacterial infections or topical infection models for skin pathogens.[20][21] These studies are crucial for establishing proof-of-concept before advancing to more complex preclinical studies.

Caption: A simplified antimicrobial drug discovery pipeline.

References

-

Richards, J. J., et al. (2014). Antiherbivore Prenylated Benzoic Acid Derivatives from Piper kelleyi. Journal of Natural Products. [Link][5][6][7]

-

Saleem, M., et al. (2012). PRENYLATED BENZOIC ACID DERIVATIVES FROM PIPER SPECIES AS SOURCE OF ANTI-INFECTIVE AGENTS. International Journal of Pharmaceutical Sciences and Research. [Link][1][2]

-

Flores, N., et al. (2009). Antiparasitic activity of prenylated benzoic acid derivatives from Piper species. Phytochemistry. [Link][3]

-

Krajewska, J., & Popek, S. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Postępy Higieny i Medycyny Doświadczalnej. [Link][14]

-

Monroe, M. B. B., et al. (2018). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. Polymers. [Link][4]

-

Li, J., et al. (2015). In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. International Journal of Clinical and Experimental Medicine. [Link][18]

-

European Committee on Antimicrobial Susceptibility Testing. (2026). Clinical Breakpoint Tables. EUCAST. [Link][22]

-

Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link][10][12]

-

Gomes, N. G. N., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. [Link][8]

-

Ghavami, S., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. [Link][16]

-

European Committee on Antimicrobial Susceptibility Testing. (n.d.). Home. EUCAST. [Link][11]

-

Zak, O., & O'Reilly, T. (1991). Animal Models in the Evaluation of Antimicrobial Agents. Antimicrobial Agents and Chemotherapy. [Link][19]

-

Aly, R., & Maibach, H. I. (2015). In vivo methods for testing topical antimicrobial agents. ResearchGate. [Link][20]

-

Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. CLSI. [Link][13]

-

Tariq, A., et al. (2020). An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials. ACS Pharmacology & Translational Science. [Link][23]

-

CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. CHAIN. [Link][24]

-

Efferth, T., & Koch, E. (2021). Cytotoxicity and Antiviral Activity of Natural Products. MDPI. [Link][15]

-